molecular formula C8H6BrNO4 B1656589 5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole CAS No. 53413-68-6

5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole

Cat. No.: B1656589
CAS No.: 53413-68-6
M. Wt: 260.04
InChI Key: JPMUETBCASLXSE-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Substitution Reactions

5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole and its derivatives participate in electrophilic substitution reactions, which are crucial in organic synthesis. For instance, reactions such as bromination, nitration, and acylation can occur at specific positions on the benzodioxole ring, enabling the synthesis of various compounds with potential applications in pharmaceutical and material sciences (Cabiddu et al., 1982).

Reactivity Studies

The reactivity of this compound is influenced by various substituents on the dioxane ring. Studies have shown that different substituents can affect the outcomes of bromination, nitration, and acetylation reactions, which is essential for designing targeted synthetic pathways in chemical research (Daukshas et al., 1978).

Polarographic Behavior

The polarographic behavior of this compound and its analogs has been studied in acetonitrile solutions. This research is significant in understanding the electrochemical properties of these compounds, which can be relevant for developing new materials and sensors (Sherman et al., 1974).

Structural Investigations

Structural investigations of derivatives of this compound provide insights into their molecular geometries and potential interactions in biological systems. Such studies are foundational for drug design and development, where the shape and orientation of molecules can significantly impact their efficacy (Karthikeyan et al., 2011).

Synthesis of Novel Compounds

The compound serves as a building block in synthesizing novel compounds with potential antimicrobial, antitubercular, and antiviral activities. This aspect of research explores the therapeutic potential of derivatives of this compound in treating various diseases and infections (Shingalapur et al., 2009).

Antitumor and Antiproliferative Activities

Research has also focused on the synthesis of 5-(Bromomethyl)-6-nitro-benzo[1,,3]dioxole derivatives for their potential antitumor and antiproliferative activities. These studies are pivotal in the quest for new cancer therapies, where the unique properties of benzodioxole derivatives can be harnessed to target cancer cells selectively (Wu et al., 2017).

Applications in Molecular Docking Studies

The derivatives of this compound have been used in molecular docking studies, particularly in understanding their interaction with biological targets like β-tubulin. This application is crucial in drug discovery, providing insights into the potential of these compounds as inhibitors or modulators of specific biological pathways (Satyendra et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “5-Bromomethylbenzo[1,3]dioxole”, suggests that it may cause skin and eye irritation and may be harmful if inhaled .

Future Directions

The future directions for the study of “5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole” could include a detailed investigation of its synthesis, structure, reactivity, and properties. It could also be interesting to explore its potential applications in various fields, such as organic synthesis or medicinal chemistry .

Properties

IUPAC Name

5-(bromomethyl)-6-nitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-3-5-1-7-8(14-4-13-7)2-6(5)10(11)12/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMUETBCASLXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274898
Record name 5-(Bromomethyl)-6-nitro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53413-68-6
Record name 5-(Bromomethyl)-6-nitro-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53413-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-6-nitro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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